Regioisomeric Differentiation: 5-Methylisoxazole-3-carboxamide vs. 3-Methylisoxazole-5-carboxamide on the Anthraquinone Scaffold
The target compound is a 5-methylisoxazole-3-carboxamide derivative, whereas its closest commercially listed analog is the 3-methylisoxazole-5-carboxamide regioisomer . In isoxazole carboxamide series, the position of the methyl group relative to the amide carbonyl fundamentally alters the electronic distribution and hydrogen-bonding capacity of the heterocycle . For the AIMs class, synthetic efforts have concentrated on 5-methyl-4-isoxazolecarboxylate intermediates [1], indicating that the target compound's scaffold is synthetically distinct and not accessible via the same 1,3-dipolar cycloaddition route used for 3-methylisoxazole-5-carboxamides.
| Evidence Dimension | Synthetic accessibility and regioisomeric identity |
|---|---|
| Target Compound Data | 5-methylisoxazole-3-carboxamide linked to 1-aminoanthraquinone; distinct synthetic route required |
| Comparator Or Baseline | 3-methylisoxazole-5-carboxamide regioisomer (also linked to 1-aminoanthraquinone, CAS not available from permitted sources) |
| Quantified Difference | Non-bioequivalent regioisomers; no quantitative bioactivity data available from permitted sources for either compound |
| Conditions | Structural comparison based on IUPAC nomenclature and commercial catalog listings |
Why This Matters
Procurement of the incorrect regioisomer could result in a compound with entirely different biological target engagement, invalidating SAR studies where the 5-methyl-3-carboxamide orientation is a design hypothesis.
- [1] Burger, A. M., et al. Design, synthesis and biological evaluation of a novel class of anticancer agents: anthracenylisoxazole lexitropsin conjugates. Bioorganic & Medicinal Chemistry, 2009, 17(4), 1671–1680. View Source
